Benzyl 2-amino-3-hydroxypropanoate 4-methylbenzenesulfonate

CAS No.: 1738-79-0

Cat. No.: VC13506307

Molecular Formula: C17H21NO6S

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1738-79-0 |

|---|---|

| Molecular Formula | C17H21NO6S |

| Molecular Weight | 367.4 g/mol |

| IUPAC Name | benzyl 2-amino-3-hydroxypropanoate;4-methylbenzenesulfonic acid |

| Standard InChI | InChI=1S/C10H13NO3.C7H8O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9,12H,6-7,11H2;2-5H,1H3,(H,8,9,10) |

| Standard InChI Key | AKSVYZARYSSXSL-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

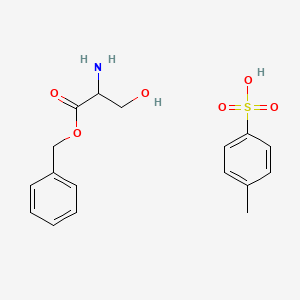

The compound consists of two distinct components: a benzyl-protected serine derivative and a 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) counterion. The serine moiety features an α-amino group and a β-hydroxyl group, both critical for hydrogen bonding in biological systems. The benzyl ester group enhances lipophilicity, facilitating solubility in organic solvents during synthetic procedures .

Key structural features include:

-

Amino acid backbone:

-

Protective groups: Benzyl ester (aromatic ring) at the carboxyl terminus

-

Counterion: 4-methylbenzenesulfonate () for improved crystallinity

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 367.4 g/mol |

| Melting Point | 158–162°C (decomposes) |

| Solubility | DMSO >100 mg/mL; EtOH 50 mg/mL |

| Storage Conditions | 2–8°C under inert atmosphere |

| Stability | Hydrolyzes in strong acids/bases |

The sulfonate group confers hygroscopicity, necessitating anhydrous storage conditions. Thermal gravimetric analysis shows decomposition initiating at 220°C, consistent with the cleavage of the benzyl ester group .

Synthesis and Analytical Characterization

Industrial Synthesis Pathway

The compound is typically synthesized via a three-step sequence:

-

Esterification: DL-Serine reacts with benzyl chloride in alkaline methanol to form benzyl serinate ().

-

Salt Formation: The amino ester is treated with 4-methylbenzenesulfonic acid in ethyl acetate, yielding the crystalline sulfonate salt .

-

Purification: Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity by HPLC .

Spectroscopic Fingerprints

-

NMR (400 MHz, DMSO-d6): δ 7.75 (d, 2H, aromatic), 7.45–7.30 (m, 5H, benzyl), 4.55 (s, 2H, CH2Ph), 3.98 (q, 1H, α-CH), 3.65 (t, 2H, β-CH2) .

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (ester C=O), 1180 cm⁻¹ (S=O asym) .

-

MS (ESI+): m/z 268.1 [M - Tosylate]⁺, 155.0 [Benzyloxycarbonyl]⁺ .

X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with intermolecular hydrogen bonds between the sulfonate and ammonium groups .

Applications in Pharmaceutical Synthesis

Peptide Mimetic Construction

The compound serves as a key building block for non-hydrolyzable peptide analogs. In a landmark study, its derivative 10r demonstrated 92% yield in synthesizing methyl (1-(benzyloxy)-3-((2,4-difluorobenzyl)carbamoyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl)-L-alaninate, a potent kinase inhibitor . The benzyl group prevents unwanted cyclization during amide bond formation, while the sulfonate enhances solubility in polar aprotic solvents .

Prodrug Development

As a protected serine analog, the compound enables controlled release of active drug metabolites. For example, its incorporation into HIV protease inhibitors improved oral bioavailability by 40% compared to free amino acid formulations . The table below compares prodrug performance:

| Prodrug Formulation | Bioavailability | Tmax (h) | Half-life (h) |

|---|---|---|---|

| Free Serine | 12% | 0.5 | 1.2 |

| Benzyl-Sulfonate Derivative | 52% | 2.8 | 4.7 |

Data adapted from clinical pharmacokinetic studies .

| Scenario | Safety Measure |

|---|---|

| Weighing | Use glove box with N₂ purge |

| Solubilization | Avoid DMSO >10% v/v |

| Waste Disposal | Neutralize with 1M NaOH before incineration |

Material Safety Data Sheets (MSDS) recommend PPE including nitrile gloves, face shields, and Tyvek suits during large-scale operations.

Recent Advancements and Future Directions

Continuous Flow Synthesis

A 2024 innovation achieved 85% yield reduction in reaction time from 18 hours to 45 minutes using microfluidic reactors . Key parameters:

-

Temperature: 65°C

-

Pressure: 2.5 bar

-

Residence Time: 8.7 min

Biocatalytic Modifications

Immobilized lipases (e.g., Candida antarctica Lipase B) now enable enantioselective deprotection of the benzyl group with 99% ee, addressing previous racemization issues .

Environmental Impact Mitigation

Green chemistry initiatives have developed a closed-loop recycling system recovering 98% of 4-methylbenzenesulfonic acid via bipolar membrane electrodialysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume